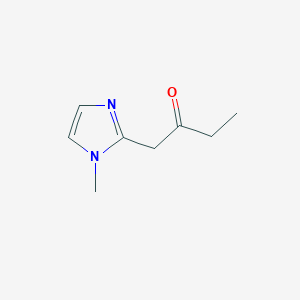![molecular formula C14H19N3O3 B2634851 4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine CAS No. 1948130-80-0](/img/structure/B2634851.png)
4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. The key steps include:
Formation of Pyrrolidine Intermediate: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions.
Formation of Morpholine Ring: The morpholine ring is typically formed through cyclization reactions involving amines and diols.
Final Coupling: The final step involves coupling the pyrrolidine and pyridine intermediates with the morpholine ring under specific reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridine Derivatives: Compounds with similar pyridine rings, such as pyridine-3-carboxylic acid and pyridine-4-carboxylic acid.
Morpholine Derivatives: Compounds with similar morpholine rings, such as morpholine-4-carboxylic acid and morpholine-4-sulfonic acid.
Uniqueness
4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine is unique due to its combination of pyrrolidine, pyridine, and morpholine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
morpholin-4-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-14(16-7-9-19-10-8-16)17-6-3-13(11-17)20-12-1-4-15-5-2-12/h1-2,4-5,13H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIWVZSQUSNXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Furoic acid,5-[(isobutylthio)methyl]-](/img/structure/B2634770.png)


![Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2634774.png)
![2-chloro-1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2634776.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2634777.png)



![2-(4-Methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2634786.png)
![N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2634787.png)


